N-tert-butyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
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Overview
Description
N-tert-butyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound with a unique structure that includes a piperazine ring, a methoxy group, and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of phenylpiperazine with appropriate aldehydes or ketones.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.
Construction of the Dihydropyridine Moiety: This can be synthesized via Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Final Coupling Reaction: The final step involves coupling the dihydropyridine moiety with the piperazine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC or DMP.
Reduction: The carbonyl group in the dihydropyridine moiety can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of alkylated or acylated piperazine derivatives
Scientific Research Applications
N-tert-butyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The dihydropyridine moiety may also play a role in calcium channel modulation, which is crucial in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
Uniqueness
This compound is unique due to its combination of a piperazine ring and a dihydropyridine moiety, which imparts distinct pharmacological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-tert-butyl-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3/c1-23(2,3)24-22(29)17-27-16-21(30-4)20(28)14-19(27)15-25-10-12-26(13-11-25)18-8-6-5-7-9-18/h5-9,14,16H,10-13,15,17H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOOLHLUMVVVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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